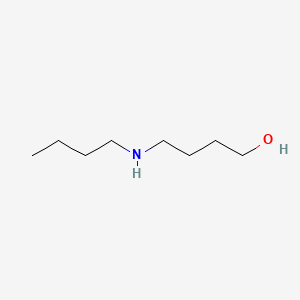

4-(Butylamino)butan-1-ol

Descripción

Historical Context and Significance of Alkanolamines in Organic Chemistry

Alkanolamines, also known as amino alcohols, are a class of organic compounds that contain both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). Their history is deeply rooted in the development of organic synthesis. The dual functionality allows them to act as weak bases, nucleophiles, and ligands for metal catalysts.

A simple yet significant analogue, 4-Amino-1-butanol, is recognized as a precursor to the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org This relationship highlights the biological relevance that even simple alkanolamines can possess. The structural motif of an amino alcohol is a key feature in numerous biologically active molecules and pharmaceutical agents, underscoring the long-standing importance of this class of compounds in medicinal chemistry. d-nb.info Consequently, alkanolamines like 4-(Butylamino)butan-1-ol are part of a well-established family of synthetic intermediates used to construct more complex molecular architectures. chembk.commedchemexpress.com

Current Research Trajectories of this compound in Advanced Synthetic Methodologies

Current research efforts are directed at leveraging the unique structural attributes of this compound for the creation of new materials and complex organic molecules. Its role as a synthetic intermediate is a primary focus of these investigations. smolecule.com The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective reactions, making it a versatile building block for constructing larger, more elaborate structures. ontosight.ai

One notable trajectory for its application is in the field of material science. Research has explored its potential use as a precursor in the synthesis of ionic liquids. smolecule.com Ionic liquids are salts that are liquid at low temperatures, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. The butylamino and hydroxyl groups of this compound can be chemically modified to form the cationic part of an ionic liquid, potentially leading to new materials with tailored properties such as high conductivity and thermal stability. smolecule.com

In more complex synthetic applications, N-substituted amino alcohols are crucial components in the synthesis of therapeutically important molecules. d-nb.info For instance, derivatives of 1,3-diamino-4-phenylbutan-2-ol are core structural motifs in several classes of drugs. d-nb.info While direct research on this compound in this specific context is not widely published, its status as a bifunctional N-alkylated amino alcohol places it within the class of building blocks that are essential for such advanced synthetic endeavors. The ability to introduce both a butylamino fragment and a reactive hydroxyl group is a key advantage in multistep synthetic sequences.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily centered on its applications in chemical synthesis. The overarching objective is to utilize this compound as a foundational element for the construction of novel molecules with desired functionalities. The scope of this research is multifaceted, spanning several areas of chemistry.

In organic chemistry, the primary objective is to employ this compound as a versatile intermediate. smolecule.com Researchers aim to exploit its bifunctional nature to synthesize a variety of organic compounds that would be more challenging to create through other methods. This includes its use in the production of specialty chemicals and materials.

In the biological and medicinal chemistry fields, the focus shifts to using it as a building block for molecules with potential biological activity. smolecule.com The structural framework of this compound can be incorporated into larger molecules to study their interactions with biological systems, such as enzymes or receptors. smolecule.com The objective here is to explore how the specific combination of a butylamino group and a butanol backbone influences the biological properties of the final compound.

The synthesis methods for this compound itself, such as reductive amination and nucleophilic substitution, are also of academic interest as they provide pathways for chemists to access this and related compounds for their research. smolecule.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4543-95-7 | smolecule.comchemspider.com |

| Molecular Formula | C8H19NO | smolecule.comuni.lu |

| Molecular Weight | 145.24 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Canonical SMILES | CCCCNCCCCO | smolecule.comuni.lu |

| InChI Key | OPUJAKVDYGQVHP-UHFFFAOYSA-N | smolecule.comuni.lu |

| Predicted XlogP | 1.6 | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 135.6 Ų | uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(butylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUJAKVDYGQVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196514 | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-95-7 | |

| Record name | 4-(Butylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butylamino Butan 1 Ol

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for preparing 4-(butylamino)butan-1-ol are well-documented and provide reliable pathways to this compound. These routes often involve multi-step sequences that are foundational in organic synthesis.

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution reactions represent a fundamental approach to constructing the carbon-nitrogen bond in this compound. smolecule.com This strategy typically involves the reaction of a butylamine (B146782) nucleophile with a butane (B89635) derivative containing a leaving group at the C4 position.

A common pathway starts with the ring-opening of tetrahydrofuran (B95107) (THF). Treatment of THF with a hydrogen halide, such as hydrogen bromide in acetic acid, can generate a 4-halobutanol or a related ester derivative. google.com For instance, reacting THF with hydrogen bromide in acetic acid can produce 4-bromo-1-acetoxybutane. google.com This intermediate can then undergo nucleophilic substitution with n-butylamine. The amine displaces the bromide, and a subsequent hydrolysis step removes the acetyl protecting group from the hydroxyl function, yielding the final product, this compound. google.com

Another variation involves the direct reaction of n-butylamine with a 4-halobutanol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom bearing the halogen, displacing it in an SN2 reaction. The choice of solvent and temperature is crucial to optimize the yield and minimize side reactions, such as the formation of dialkylated products.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Ref. |

| Tetrahydrofuran | Hydrogen bromide/Acetic acid | 1) Reaction to form 4-bromo-1-acetoxybutane 2) n-Butylamine 3) Hydrolysis | This compound | google.com |

| 4-Chlorobutan-1-ol | n-Butylamine | Heat | This compound | |

| 4-Bromobutan-1-ol | n-Butylamine | Base (e.g., K2CO3) | This compound |

Reductive Amination Pathways for this compound Synthesis

Reductive amination offers a versatile and widely used method for synthesizing amines, including this compound. smolecule.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

To synthesize this compound via this pathway, one could start with 4-hydroxybutanal and n-butylamine. These reactants would first form an N-butyl-4-hydroxybutyl-1-imine intermediate. This imine is then reduced without isolation using a suitable reducing agent. Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like nickel or palladium is also a viable reduction method, particularly in industrial settings. libretexts.org

The mechanism involves the initial formation of a carbinolamine, which then dehydrates to the imine. The imine, being susceptible to reduction, is then converted to the secondary amine by the reducing agent present in the reaction mixture.

| Carbonyl Compound | Amine | Reducing Agent | Product | Ref. |

| 4-Hydroxybutanal | n-Butylamine | Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN) | This compound | masterorganicchemistry.com |

| Butyraldehyde (B50154) | 4-Aminobutan-1-ol | Catalytic Hydrogenation (e.g., H2/Pd/C) | This compound | researchgate.net |

Reduction Processes in the Preparation of this compound

The reduction of specific nitrogen-containing functional groups provides another important route to this compound. smolecule.com Amides and imides are common precursors in these synthetic strategies.

One such method involves the reduction of N-butylsuccinimide. Succinic anhydride (B1165640) can be reacted with n-butylamine to form N-butylsuccinamic acid, which upon heating, cyclizes to N-butylsuccinimide. vaia.comlookchem.com This imide can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4). The hydride reagent reduces both carbonyl groups of the imide to methylene (B1212753) groups, yielding this compound. This method is effective but requires the use of a highly reactive and pyrophoric reagent, necessitating careful handling.

Similarly, the reduction of an appropriate amide, such as N-butyl-4-hydroxybutanamide, with LiAlH4 or another suitable reducing agent, would also yield the target compound. libretexts.org

| Precursor | Reducing Agent | Key Conditions | Product | Ref. |

| N-Butylsuccinimide | Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF | This compound | |

| N-Butyl-4-hydroxybutanamide | Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF | This compound | libretexts.org |

Novel Synthetic Strategies and Method Development

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules, including this compound.

Chemo- and Regioselective Synthesis of this compound

The development of chemo- and regioselective synthetic methods is crucial for minimizing the formation of byproducts and simplifying purification processes. In the context of this compound, this involves selectively targeting one functional group in a polyfunctional molecule.

For instance, in the nucleophilic substitution approach starting from a dihalobutane, achieving regioselectivity to obtain the desired 4-halo-1-butanol intermediate is critical. Modern catalytic systems are being explored to control such reactions.

Furthermore, chemo- and regioselective modifications of related structures can provide access to this compound. For example, the selective reduction of one functional group in a molecule containing multiple reducible sites, or the selective reaction at one of two similar reactive centers, can be achieved using specifically designed catalysts or reagents. While specific examples for this compound are not extensively documented in readily available literature, the principles of modern synthetic methodology suggest that such approaches are feasible and are an active area of research.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijrpr.comscispace.com Applying these principles to the synthesis of this compound involves several considerations.

One key aspect is the use of renewable feedstocks. scispace.com For example, butan-1-ol, a potential precursor, can be produced from biomass. scienceinschool.org Another principle is maximizing atom economy, which seeks to incorporate the maximum amount of starting materials into the final product. acs.org Reductive amination pathways, particularly those using catalytic hydrogenation, often exhibit high atom economy.

The use of greener solvents, such as water or ethanol, and the replacement of hazardous reagents like lithium aluminum hydride with catalytic systems are also central to green chemistry. scispace.comresearchgate.net For instance, the development of heterogeneous catalysts for reductive amination allows for easier separation and recycling of the catalyst, reducing waste. researchgate.net Multicomponent reactions, which combine several reactants in a single step to form a complex product, are also considered a green strategy as they can reduce the number of synthetic steps and the amount of solvent and energy used. researchgate.net While a specific green synthesis for this compound is not prominently featured in the literature, the application of these principles to the established synthetic routes can significantly improve their environmental footprint.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Utilizing bio-derived butanol or other precursors. scienceinschool.org |

| Atom Economy | Favoring addition reactions like catalytic reductive amination over substitution reactions that generate salt byproducts. acs.org |

| Use of Safer Solvents | Employing water, ethanol, or other environmentally benign solvents. scispace.comresearchgate.net |

| Catalysis | Using recyclable heterogeneous catalysts for reductions and aminations to replace stoichiometric reagents. researchgate.net |

| Reduction of Derivatives | Designing synthetic routes that avoid the need for protecting groups. acs.org |

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

In the context of reductive amination , the choice of reducing agent is paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be effective, milder and more selective reagents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred to avoid the reduction of other functional groups. ias.ac.in The reaction is often carried out in a one-pot fashion where the imine formation and reduction occur sequentially. The pH of the reaction medium can also be a crucial factor, particularly for the formation of the imine intermediate. ias.ac.in

For nucleophilic substitution routes, the reaction temperature and the choice of solvent play a significant role. Solvents are selected based on their ability to dissolve the reactants and facilitate the substitution reaction. Polar aprotic solvents are often employed. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in reactions involving immiscible phases, potentially increasing the reaction rate and yield. bloomtechz.com

Catalytic amination of 1,4-butanediol (B3395766) with butylamine is highly dependent on the catalyst system employed. Various heterogeneous catalysts, often based on metals such as nickel, palladium, rhodium, or ruthenium on a solid support, have been investigated for similar amination reactions. ias.ac.inresearchgate.net The optimization of this process involves screening different catalysts and supports, as well as adjusting the temperature and hydrogen pressure to achieve the desired conversion and selectivity towards the mono-aminated product.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound via reductive amination of butyraldehyde with butylamine, showcasing how varying reaction parameters can influence the product yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via Reductive Amination

| Entry | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | None | NaBH4 | Methanol | 25 | 24 | 65 |

| 2 | Pd/C (5) | H2 (1 atm) | Ethanol | 25 | 24 | 72 |

| 3 | Rh/Graphite (B72142) (2) | H2 (5 atm) | Methanol | 50 | 12 | 85 |

| 4 | Ni (10) | H2 (10 atm) | THF | 80 | 10 | 78 |

| 5 | Fe/N/SiC (10) | H2 (6.5 MPa) | Water | 140 | 20 | 88 |

| 6 | None | NaBH(OAc)3 | Dichloromethane | 25 | 12 | 92 |

This table is a representative example based on findings from analogous chemical reactions and is intended for illustrative purposes.

Detailed research has shown that for the reductive amination of aldehydes, the choice of catalyst and reaction conditions significantly impacts the selectivity and yield. For instance, studies on the reductive amination of butyraldehyde have demonstrated the effectiveness of noble metal catalysts like rhodium on a graphite support. researchgate.net Furthermore, iron-based catalysts have emerged as a cost-effective and environmentally benign option for the synthesis of primary amines through reductive amination, achieving high yields under optimized conditions of temperature and pressure. d-nb.info The use of sodium triacetoxyborohydride has been reported to be highly efficient for the reductive amination of various aldehydes and ketones, often providing excellent yields under mild conditions. ias.ac.in

Chemical Reactivity and Transformation of 4 Butylamino Butan 1 Ol

Fundamental Reaction Pathways

The fundamental reactivity of 4-(butylamino)butan-1-ol is centered around the independent and sometimes concerted reactions of its amine and alcohol moieties.

The primary alcohol group of this compound is susceptible to oxidation. The product of the oxidation is dependent on the reaction conditions and the choice of oxidizing agent. nagwa.com As a primary alcohol, it can undergo a two-step oxidation. nagwa.com

The initial oxidation product is the corresponding aldehyde, 4-(butylamino)butanal. If a mild oxidizing agent is used and the aldehyde is removed from the reaction mixture as it forms, it can be isolated as the major product. However, aldehydes are themselves easily oxidized. nagwa.com In the presence of strong oxidizing agents and water, the reaction typically proceeds to form the more stable carboxylic acid, 4-(butylamino)butanoic acid. nagwa.com Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be used for this transformation. smolecule.com Heating under reflux with an excess of an oxidizing agent, such as acidified potassium dichromate(VI), will drive the reaction to completion, yielding the carboxylic acid. nagwa.com

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | 4-(Butylamino)butanal |

| Potassium permanganate (KMnO₄) | Aqueous, basic, then acidic workup | 4-(Butylamino)butanoic acid |

| Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Heating under reflux | 4-(Butylamino)butanoic acid nagwa.com |

| Chromium trioxide (CrO₃) | Aqueous acid (Jones oxidation) | 4-(Butylamino)butanoic acid smolecule.com |

Characterization of these products would typically involve spectroscopic methods. For 4-(butylamino)butanal, the appearance of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ in the infrared (IR) spectrum and an aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum would be indicative. For 4-(butylamino)butanoic acid, a broad O-H stretch (overlapping the C-H stretches) in the IR spectrum from 2500-3300 cm⁻¹ and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, replaced by a carboxylic acid proton signal above 10 ppm, would confirm its formation.

The functional groups present in this compound, a secondary amine and a primary alcohol, are in a reduced state. Therefore, the parent molecule itself is not susceptible to further reduction under standard conditions using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

However, reduction reactions are highly relevant for derivatives of this compound. For instance, if the alcohol moiety is first oxidized to the aldehyde (4-(butylamino)butanal) or the carboxylic acid (4-(butylamino)butanoic acid), these new functional groups can be targeted for reduction. Similarly, if the amine is functionalized to form an amide, the amide carbonyl can be reduced.

| Derivative of this compound | Reducing Agent | Reduction Product |

|---|---|---|

| 4-(Butylamino)butanal | Sodium borohydride (NaBH₄) | This compound |

| 4-(Butylamino)butanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| N-Butyl-N-(4-hydroxybutyl)acetamide (Amide derivative) | Lithium aluminum hydride (LiAlH₄) | 4-(Butylethylamino)butan-1-ol |

The hydroxyl (-OH) group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. youtube.com Therefore, direct substitution is not feasible. For the reaction to proceed, the hydroxyl group must first be converted into a good leaving group. youtube.com This is typically achieved in one of two ways: protonation in strong acid to form an oxonium ion (-OH₂⁺), which can leave as a neutral water molecule, or conversion to an ester, such as a sulfonate ester, or a halide. youtube.com

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and alkyl bromides, respectively. smolecule.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. youtube.com

| Reagent | Intermediate/Activated Species | Product | Leaving Group |

|---|---|---|---|

| Hydrobromic Acid (HBr) | -OH₂⁺ (Oxonium ion) | 1-Bromo-4-(butylamino)butane | H₂O |

| Phosphorus Tribromide (PBr₃) | Intermediate phosphite (B83602) ester | 1-Bromo-4-(butylamino)butane | HOPBr₂ |

| Thionyl Chloride (SOCl₂) | Intermediate chlorosulfite ester | 1-Chloro-4-(butylamino)butane | SO₂ + Cl⁻ |

| Tosyl Chloride (TsCl) in pyridine (B92270) | Tosylate ester | 4-(Butylamino)butyl tosylate | TsO⁻ |

Derivatization Strategies for this compound

The dual functionality of this compound allows for a wide array of derivatization strategies targeting either the amine or the hydroxyl group.

The secondary amine group is nucleophilic and can react with a variety of electrophiles to form new derivatives. The lone pair of electrons on the nitrogen atom is readily available for bond formation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a tertiary amine. The reaction proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile.

N-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride) results in the formation of an amide. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields a sulfonamide. This is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

| Reaction Type | Reagent | Product Class | Specific Product Example |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) | Tertiary Amine | 4-(Butylethylamino)butan-1-ol |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-Butyl-N-(4-hydroxybutyl)acetamide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | N-Butyl-N-(4-hydroxybutyl)-4-methylbenzenesulfonamide |

The primary hydroxyl group can be functionalized through several common reactions of alcohols. These transformations can alter the polarity and reactivity of the molecule.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) produces an ester. The Fischer esterification, reacting with a carboxylic acid, is an equilibrium process that requires an acid catalyst and removal of water.

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Oxa-Michael Addition: A more advanced strategy involves the catalytic oxa-Michael addition of the hydroxyl group to activated alkenes, such as vinyl sulfones, to form a new ether linkage under mild conditions. nih.gov

| Reaction Type | Reagent(s) | Product Class | Specific Product Example |

|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Ester | 4-(Butylamino)butyl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether | 4-(Butylamino)-1-methoxybutane |

| Conversion to Alkyl Halide | Thionyl Chloride (SOCl₂) | Alkyl Chloride | 1-Chloro-4-(butylamino)butane |

Synthesis of Advanced Intermediates from this compound

This compound serves as a versatile bifunctional building block in organic synthesis, enabling the creation of more complex molecular architectures. Its secondary amine and primary hydroxyl groups offer two reactive sites that can be selectively or sequentially functionalized to produce advanced intermediates for various applications. Research efforts have leveraged these features to construct heterocyclic systems and other elaborate molecules.

One notable transformation of this compound is its conversion into N-butyl-N-(4-hydroxybutyl)nitrosamine. cymitquimica.comnih.gov This reaction introduces a nitroso group onto the secondary amine, creating a key intermediate used in toxicological research to induce specific types of bladder cancer in animal models. nih.gov The synthesis is typically achieved by treating this compound with a nitrosating agent, such as sodium nitrite, under acidic conditions. This targeted modification highlights the utility of the parent molecule in accessing specialized research chemicals.

The dual functionality of this compound also makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Through oxidation of the primary alcohol to a carboxylic acid followed by amide formation, it is a potential precursor to N-butyl-2-pyrrolidinone, a substituted lactam. This transformation would involve an initial oxidation step, which can be achieved using various oxidizing agents, followed by a cyclization/dehydration reaction, often promoted by heat or acid catalysis.

Furthermore, the synthesis of substituted piperidines, a common scaffold in many pharmaceutical agents, can be envisioned starting from this compound. This would typically involve activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or halide) followed by intramolecular nucleophilic substitution by the amine nitrogen to close the six-membered ring.

The following table summarizes a key synthetic transformation of this compound into an advanced intermediate, detailing the reactants, reagents, and the resulting product.

Table 1: Synthesis of N-butyl-N-(4-hydroxybutyl)nitrosamine

| Reactant | Reagent | Product | Application of Product |

|---|---|---|---|

| This compound | Nitrosating Agent (e.g., NaNO₂/acid) | N-butyl-N-(4-hydroxybutyl)nitrosamine | Research chemical for cancer studies nih.gov |

This synthetic pathway underscores the role of this compound as a valuable starting material for producing specialized and structurally complex molecules.

Advanced Applications of 4 Butylamino Butan 1 Ol in Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Organic Synthesis

4-(Butylamino)butan-1-ol, also known as N-Butyl-4-hydroxybutylamine, serves as a versatile building block in the synthesis of a variety of organic compounds. smolecule.com Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a range of chemical transformations, making it a useful precursor in multi-step synthetic pathways.

Synthesis of Pharmaceutical Intermediates Utilizing this compound

The amino alcohol functionality present in this compound and its analogs is a common feature in many biologically active molecules. While direct examples of pharmaceuticals synthesized from this compound are not extensively documented, the closely related compound, 4-(isopropylamino)butanol (B1590333), is a known intermediate in the synthesis of the pulmonary hypertension drug, selexipag. google.com This highlights the potential of such amino alcohols as key components in the development of therapeutic agents. The butylamino and hydroxyl groups can be chemically modified to introduce desired pharmacophores and to modulate the pharmacokinetic properties of the final drug molecule. For instance, the amino group can participate in amide bond formation or reductive amination, while the hydroxyl group can be a handle for esterification or etherification to build more complex molecular architectures.

Formation of Fine Chemicals with this compound as a Precursor

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and materials science. wikipedia.org The structure of this compound makes it a potential precursor for various fine chemicals. For example, its reaction with other molecules can lead to the formation of surfactants and emulsifiers. smolecule.com Furthermore, the compound can be a starting material for the synthesis of heterocyclic compounds, which are a cornerstone of many functional materials and bioactive molecules. ekb.eg The synthesis of this compound itself can be achieved through methods like the reaction of butylamine (B146782) with 4-chlorobutan-1-ol under basic conditions.

This compound in Stereoselective and Asymmetric Synthesis

Stereoselective synthesis, which aims to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of chiral drugs and other biologically active compounds. lookchem.com

Chiral Auxiliary Applications of this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. jmchemsci.com While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure contains a nitrogen atom that can be part of a chiral center if appropriately substituted. In principle, a chiral version of this compound could be synthesized and used to direct the stereoselective formation of new stereocenters in a substrate. After the desired stereochemistry is achieved, the auxiliary can be removed and potentially recycled.

Influence of this compound on Reaction Stereochemistry

The stereochemical outcome of a reaction can be influenced by the reagents and catalysts used. In the context of this compound, if a chiral version of this molecule were used as a ligand for a metal catalyst, it could create a chiral environment around the metal center. This chiral environment can then influence the stereochemistry of the reaction being catalyzed, leading to the preferential formation of one enantiomer or diastereomer of the product. The effectiveness of such a process would depend on the specific reaction and the design of the chiral ligand derived from this compound.

Catalytic Systems Involving this compound

Catalysis is a fundamental principle in modern chemistry, enabling efficient and selective chemical transformations. researchgate.net Amino alcohols and their derivatives can act as ligands for transition metal catalysts, influencing their activity and selectivity.

There is a lack of specific reports on catalytic systems that directly employ this compound as a ligand. However, the presence of both a nitrogen and an oxygen atom allows for the potential formation of chelate complexes with various metal centers. If a chiral version of this compound were used, it could be employed in asymmetric catalysis. For example, chiral amino alcohol ligands are known to be effective in various catalytic reactions, including asymmetric hydrogenations and carbon-carbon bond-forming reactions. ethz.ch The butyl group on the nitrogen atom could also play a role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing the catalytic performance. Further research would be needed to explore and develop catalytic systems based on this compound and its derivatives.

This compound as a Ligand in Homogeneous Catalysis

In principle, this compound possesses the necessary structural features—a secondary amine and a primary alcohol—to function as an N,O-bidentate ligand. Such a ligand could chelate to a metal center, forming a stable cyclic structure that can influence the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, the coordination of an amino alcohol ligand can impact the oxidative addition and reductive elimination steps, thereby affecting reaction rates and product yields.

However, a thorough review of scientific databases and chemical literature did not yield any specific examples or data tables detailing the use and performance of this compound in this capacity. Research in this area has tended to focus on more complex or sterically hindered amino alcohol ligands to achieve high levels of asymmetric induction or to enhance catalyst stability under specific reaction conditions.

Heterogeneous Catalysis Incorporating this compound Derivatives

The functional groups of this compound offer potential anchor points for immobilization onto a solid support, a key step in the synthesis of heterogeneous catalysts. The hydroxyl group could be tethered to silica (B1680970) or polymer supports through ether or ester linkages, while the amino group provides another site for attachment or for further functionalization.

Once immobilized, this amino alcohol derivative could serve as a ligand for a catalytically active metal. This heterogenized system could then be applied in various catalytic transformations, benefiting from the ease of catalyst recovery and reuse. Potential applications could include flow chemistry processes, where the catalyst is packed into a reactor column.

Nevertheless, specific research documenting the synthesis, characterization, and catalytic performance of heterogeneous catalysts derived from this compound is not present in the available literature. The development of such catalysts appears to be an unexplored area of research.

Exploration of 4 Butylamino Butan 1 Ol in Materials Science

Precursor in the Synthesis of Ionic Liquids

There is no specific scientific literature detailing the design, synthesis, or structure-property relationships of ionic liquids derived directly from 4-(Butylamino)butan-1-ol .

General research on other amino alcohols demonstrates that these molecules can be converted into ionic liquids. tu-clausthal.denih.govacs.org The synthesis typically involves quaternization of the amino group and pairing with a suitable anion. acs.org The properties of the resulting ionic liquids, such as viscosity, thermal stability, and conductivity, are influenced by the structure of both the cation and the anion. rsc.orgmdpi.comnih.gov However, without experimental data for This compound , any discussion of its potential performance as an ionic liquid precursor would be purely speculative.

Integration into Polymer Backbones for Functional Materials

No published research was found that specifically documents the integration of This compound into polymer backbones to achieve either enhanced mechanical properties or specific biological functionalities.

In the broader field of polymer science, functional monomers are widely used to tailor the properties of materials. sigmaaldrich.combeilstein-journals.org For instance, incorporating monomers with specific side chains can alter the glass transition temperature and mechanical toughness of a polymer. nih.govrsc.org Similarly, polymers can be functionalized with biological moieties for applications in drug delivery or biocompatible materials. nih.govmdpi.com A compound related to the subject, 2-(bis(4-aminophenyl)methyl)butan-1-ol, has been noted as a monomer for polyimides and polyamides. doi.org However, no such studies have been reported for This compound .

Development of Metal-Organic Frameworks (MOFs) with this compound

The use of This compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is not described in the current scientific literature.

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.govresearchgate.netwikipedia.org The structure and properties of MOFs are largely determined by the geometry and chemical nature of these organic linkers. rsc.org Typically, rigid molecules with multitopic coordination sites, such as dicarboxylic acids or nitrogen-containing heterocycles, are used to build robust, porous frameworks. researchgate.net The flexible and aliphatic nature of This compound makes it an unconventional choice for a primary structural linker in MOF synthesis, and no studies detailing such an application have been found.

Coordination Chemistry of this compound with Metal Ions

The coordination chemistry of a ligand is fundamental to understanding its potential in forming new materials. This compound possesses two potential donor sites for metal ion coordination: the nitrogen atom of the secondary amine and the oxygen atom of the terminal alcohol. This bifunctionality allows it to act as a chelating ligand, potentially forming stable ring structures with a central metal ion.

As a flexible bidentate ligand, it can coordinate to a single metal center, or act as a bridging ligand connecting two or more metal centers. The coordination behavior is influenced by several factors including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands or counter-ions. euc.ac.cyacs.org

While extensive research exists on the coordination chemistry of various amino alcohols, specific studies detailing the synthesis and characterization of metal complexes with this compound are not prevalent in publicly accessible scientific literature. However, based on the principles of coordination chemistry, it is possible to hypothesize potential coordination modes. For instance, with transition metals, it could form complexes with varying geometries, such as tetrahedral, square planar, or octahedral, depending on the metal's coordination number. acs.org

Table 1: Potential Coordination Properties of this compound

| Property | Description |

| Ligand Type | Bidentate (N, O donors) |

| Potential Coordination Modes | Chelating, Bridging |

| Influencing Factors | Metal Ion, Solvent, Temperature, pH |

| Expected Geometries | Tetrahedral, Square Planar, Octahedral |

This table is based on general principles of coordination chemistry, as specific experimental data for this compound complexes is limited.

Design and Synthesis of this compound Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. cd-bioparticles.netsigmaaldrich.com The properties of a MOF, such as its pore size, shape, and surface chemistry, are directly determined by the geometry and functionality of its constituent metal nodes and organic linkers. rsc.orgmdpi.com

Amino alcohols like this compound can play a dual role in the synthesis of MOFs. They can act as the primary organic linker, where both the amino and hydroxyl groups coordinate to metal centers to build the framework. Alternatively, they can function as modulating agents or structure-directing agents (templates), influencing the final topology of the MOF without being incorporated into the final framework structure. euc.ac.cyacs.org The presence of the amine group can also serve as a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF. mdpi.com

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. acs.org The choice of solvent, temperature, and reaction time are critical parameters that can affect the crystallinity and phase of the resulting MOF.

A systematic investigation into the use of amino alcohols in combination with polycarboxylate ligands has been shown to be a powerful strategy for creating new MOFs with unique network topologies. euc.ac.cyacs.org However, a thorough search of scientific databases reveals a lack of specific examples of MOFs constructed using this compound as a primary linker. Research in this specific area appears to be nascent.

Table 2: Potential Roles of this compound in MOF Synthesis

| Role | Function |

| Organic Linker | Forms the framework through coordination with metal ions. |

| Modulator/Template | Influences the structure and topology of the MOF. |

| Functional Component | The amine group can provide sites for post-synthetic modification. |

This table outlines the potential, rather than experimentally confirmed, roles of this compound in MOF synthesis based on the functions of similar amino alcohols.

Biological and Biomedical Research Avenues for 4 Butylamino Butan 1 Ol

Investigations into Biological Activity and Molecular Interactions

The unique structure of 4-(butylamino)butan-1-ol suggests its potential to interact with various biological macromolecules. smolecule.com The presence of a butylamino group and a hydroxyl group allows for a range of interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. Research in this area aims to elucidate the specific molecular targets of this compound and its derivatives to understand their mechanism of action at a molecular and cellular level.

Modulation of Receptor and Enzyme Activity by this compound

While direct studies on the modulation of receptor and enzyme activity by this compound are limited, its structural features suggest it could act as a ligand for various biological targets. smolecule.com The exploration of its derivatives has provided insights into the potential activities of this chemical family.

For instance, a structurally related compound, 2-(bis(4-aminophenyl)methyl)butan-1-ol, has been investigated for its enzyme inhibitory properties. This derivative demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). doi.orgresearchgate.net Molecular docking studies of this derivative revealed significant binding affinities for these enzymes, as detailed in the table below.

Table 1: Molecular Docking and Inhibition Data for a this compound Derivative

| Enzyme Target | Binding Affinity (kcal/mol) | Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | -7.228 | Strong Inhibition |

| Butyrylcholinesterase (BChE) | -7.205 | Excellent Activity |

| Glutathione S-transferase (GST) | -6.07 | Strong Inhibition |

Data from studies on 2-(bis(4-aminophenyl)methyl)butan-1-ol, a derivative of this compound. doi.orgresearchgate.net

These findings suggest that the butanolamine scaffold could be a promising starting point for designing enzyme inhibitors. The butylamino portion of this compound can participate in hydrophobic interactions within the active sites of enzymes, while the hydroxyl group can form crucial hydrogen bonds.

Influence on Cellular Signaling Pathways by this compound

The potential of this compound and its analogs to modulate receptor and enzyme activities indicates a likely influence on various cellular signaling pathways. smolecule.com Although specific pathways directly targeted by this compound have not been extensively characterized, research on its derivatives offers some clues. For example, derivatives of similar structures have been investigated as inhibitors of the AXL tyrosine kinase, a key player in oncogenic signaling pathways that regulate cell proliferation, survival, and migration. nih.gov The ability of these compounds to bind to and inhibit such kinases suggests that the this compound scaffold could be developed into modulators of critical cellular signaling cascades involved in cancer and other diseases.

Biochemical Research Applications of this compound

In biochemical research, this compound serves as a valuable intermediate for the synthesis of molecular probes and research tools. smolecule.com Its structure can be readily modified to incorporate reporter groups such as fluorescent tags or biotin, enabling the study of biochemical pathways and enzyme interactions. The unbranched butyl chain and the terminal hydroxyl group provide two distinct points for chemical modification, allowing for the systematic development of probes to investigate biological systems.

Potential in Medicinal Chemistry Research

The structural simplicity and synthetic accessibility of this compound make it an attractive starting material in medicinal chemistry for the development of new therapeutic agents. medchemexpress.com Its linear structure and the presence of two reactive functional groups allow for the straightforward creation of diverse chemical libraries for screening against various biological targets.

Design of Pharmacologically Active Compounds from this compound

The this compound core is considered a valuable scaffold in drug design. nih.govbiosolveit.de A scaffold is the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. This approach has been successfully used to develop novel pharmacologically active compounds.

For example, the related compound 4-(isopropylamino)butanol (B1590333) is a key intermediate in the synthesis of antihypertensive agents and local anesthetics. lookchem.com This highlights the utility of the amino-butanol scaffold in generating cardiovascular and neurological drugs. Furthermore, derivatives of this compound have been synthesized and evaluated as dual-target ligands for the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R), which are important targets for pain management. nih.gov Another area of application is the synthesis of AXL tyrosine kinase inhibitors for cancer therapy, where the butylamino group plays a role in binding to the target protein. nih.gov

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Such studies on derivatives of this compound and related compounds have provided valuable insights for drug design.

In the development of GPR88 agonists, a class of potential therapeutics for neurological disorders, SAR studies revealed that the nature of the alkylamino group is critical for potency. nih.gov For instance, modifications to the length and branching of the alkyl chain attached to the amine can significantly impact the compound's activity. Similarly, in the design of AXL kinase inhibitors, the butylamino chain was found to be an important feature for binding to the enzyme's active site. nih.gov

The table below summarizes some of the key structural modifications and their observed impact on the activity of compounds derived from or related to the this compound scaffold.

Table 2: Structure-Activity Relationship Insights from Derivatives

| Structural Modification | Target/Application | Observed Effect on Activity | Reference |

|---|---|---|---|

| Variation of the N-alkyl substituent | GPR88 Agonists | Potency is sensitive to the size and branching of the alkyl group. | nih.gov |

| Incorporation into a pyrimidine (B1678525) scaffold | AXL Tyrosine Kinase Inhibitors | The butylamino group contributes to binding affinity. | nih.gov |

| Linkage to other pharmacophores | MOR/D3R Dual Ligands | The butanol linker allows for the creation of bivalent ligands with dual activity. | nih.gov |

| Replacement of the butyl group with other substituents | General Drug Design | Can modulate lipophilicity and pharmacokinetic properties. |

These SAR studies underscore the importance of the this compound scaffold as a tunable platform for developing new drugs with improved efficacy and selectivity.

Environmental Fate and Sustainability Considerations of 4 Butylamino Butan 1 Ol

Persistence and Environmental Impact Assessment

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term adverse effects. Based on the expected biodegradability of alkanolamines, 4-(butylamino)butan-1-ol is not anticipated to be highly persistent in the environment. epa.gov However, factors such as temperature, pH, microbial population, and the presence of other organic matter can influence its degradation rate.

The environmental impact of amines and their degradation products is a subject of ongoing research. ieaghg.org While many parent amine compounds may have low toxicity, some degradation products, such as nitrosamines and nitramines, can be of greater concern. ieaghg.orgbellona.org The formation of such byproducts from this compound would depend on the specific environmental conditions, particularly the presence of nitrogenous precursors and oxidizing agents. N-butylamine, a potential degradation product, is known to be harmful to aquatic organisms in very low concentrations. noaa.govilo.org

Table 3: Summary of Potential Environmental Impact of this compound

| Aspect | Predicted Impact | Considerations |

| Persistence | Low to Moderate | Dependent on environmental conditions; likely to be removed by biodegradation. epa.gov |

| Bioaccumulation | Low | The log Pow (octanol-water partition coefficient) for the related n-butylamine is 0.86, suggesting low potential for bioaccumulation. ilo.org |

| Aquatic Toxicity | Moderate | Amines can be toxic to aquatic life. nih.gov The toxicity of n-butylamine suggests that degradation products could also be of concern. noaa.gov |

| Eutrophication | Potential | As a source of nitrogen, its degradation could contribute to nutrient loading in aquatic systems. |

Regulatory Framework and Safety Profile Evaluation for this compound

As a specialty chemical, this compound is subject to various regulatory frameworks aimed at ensuring the protection of human health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA). epa.gov New chemical substances are subject to a premanufacture notice (PMN) review process to assess their potential risks. epa.gov In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA), requires manufacturers and importers to register substances and provide data on their properties and hazards. europa.eu

The safety profile evaluation for a compound like this compound would involve assessing its potential for various hazards. For analogous compounds like n-butylamine, hazards include flammability, corrosivity, and toxicity upon inhalation or skin contact. ilo.orgnih.govnoaa.gov Regulatory guidelines, such as occupational exposure limits, are established to minimize risks to workers.

Economic Viability and Industrial Scale Production for Sustainable Practices

The economic viability of producing this compound on an industrial scale is dependent on several factors, including the cost of raw materials, the efficiency of the synthesis process, and the market demand for the product. The synthesis of amino alcohols can be achieved through various chemical routes, and recent research has focused on developing more sustainable and cost-effective methods, such as those utilizing biocatalysis or starting from readily available materials. organic-chemistry.orgwestlake.edu.cnacs.orgnih.govfrontiersin.org

Sustainable practices in the chemical industry are increasingly important for long-term economic viability. gspchem.comchemindigest.comengieimpact.comdkshdiscover.com For the production of this compound, this would involve:

Green Chemistry Principles: Designing synthesis routes that minimize waste, use less hazardous substances, and are energy-efficient. theenvironmentalblog.org

Renewable Feedstocks: Exploring the use of bio-based raw materials to reduce reliance on fossil fuels. dkshdiscover.com

Circular Economy Approaches: Considering the entire lifecycle of the product, including its end-of-life and the potential for recycling or safe degradation. theenvironmentalblog.org

Cost-Benefit Analysis: A thorough cost-benefit analysis is essential to evaluate the financial feasibility of implementing sustainable production methods. aidic.itdeskera.comresearchgate.netucl.ac.uk This includes considering not only the direct manufacturing costs but also the long-term benefits of reduced environmental impact and improved regulatory compliance.

Table 4: Factors Influencing Economic Viability and Sustainability of this compound Production

| Factor | Description | Implication for Sustainability |

| Raw Material Costs | Price and availability of starting materials (e.g., butanol, butylamine (B146782) precursors). finmodelslab.com | Sourcing from renewable feedstocks can improve the sustainability profile. engieimpact.com |

| Synthesis Efficiency | Yield, reaction time, and energy consumption of the manufacturing process. | High-efficiency, low-energy processes reduce the environmental footprint. |

| Waste Management | Costs associated with treating and disposing of byproducts and waste streams. theenvironmentalblog.org | Minimizing waste through atom-economical reactions is a key principle of green chemistry. |

| Market Demand | The size and growth of the market for applications of this compound. | A stable market incentivizes investment in sustainable production technologies. |

| Regulatory Compliance | Costs associated with meeting environmental, health, and safety regulations. finmodelslab.com | Proactive adoption of sustainable practices can reduce future compliance costs and risks. |

Future Directions and Emerging Research Perspectives for 4 Butylamino Butan 1 Ol

Integration of 4-(Butylamino)butan-1-ol into Nanotechnology Applications

The dual functionality of this compound makes it a prime candidate for the surface modification and functionalization of nanomaterials. The hydroxyl and amino groups can serve as anchor points to covalently bond the molecule to the surface of various nanoparticles, such as those made of silica (B1680970), gold, or metal oxides. This surface functionalization is a critical step in tailoring the properties of nanoparticles for specific applications.

One promising area is the use of this compound as a capping agent or stabilizer during nanoparticle synthesis. The butylamino group can coordinate with metal precursors, controlling the growth and preventing the aggregation of nanoparticles, while the hydroxyl group can impart hydrophilicity and dispersibility in aqueous media.

Furthermore, once anchored to a nanoparticle surface, the unreacted functional group of this compound remains available for subsequent modifications. For instance, if the hydroxyl group is used to bind to a metal oxide surface, the secondary amine is exposed and can be used to attach bioactive molecules, polymers, or fluorescent tags. This versatility is key to creating multifunctional nanosystems for targeted drug delivery, bio-imaging, and catalysis. The amphiphilic nature of the molecule could also be exploited to create self-assembled monolayers on surfaces, modifying their wetting and adhesive properties.

| Potential Nanotechnology Application | Role of this compound | Key Functional Groups Involved | Potential Outcome |

| Surface Functionalization of Nanoparticles | Ligand for surface modification | Amino (-NH-) and Hydroxyl (-OH) groups | Enhanced stability, biocompatibility, and further functionalization capabilities |

| Stabilizer in Nanoparticle Synthesis | Capping agent to control growth and prevent aggregation | Amino group coordination with metal ions | Control over nanoparticle size and distribution |

| Component of Nano-Carriers for Drug Delivery | Building block for self-assembled vesicles or micelles | Amphiphilic structure (Butyl chain and polar head) | Encapsulation and targeted release of therapeutic agents |

| Formation of Self-Assembled Monolayers (SAMs) | Molecular building block for surface coating | Amphiphilic nature | Tailored surface properties (e.g., hydrophobicity, biocompatibility) |

Novel Applications in Interdisciplinary Scientific Fields

The unique combination of a hydrophobic chain and two distinct hydrophilic functional groups in this compound paves the way for its application in a variety of interdisciplinary fields, particularly in materials science and supramolecular chemistry.

Stimuli-Responsive Materials: The amino group of this compound is pH-sensitive. In acidic conditions, it can be protonated to form a cationic ammonium (B1175870) salt, altering the molecule's solubility and electrostatic interactions. This property can be harnessed to create "smart" polymers and hydrogels that respond to changes in pH. For example, a polymer incorporating this compound as a monomer could be designed to swell or shrink, or to release an encapsulated substance, in response to a specific pH trigger. Such materials are of great interest for applications in controlled drug release, biosensors, and soft robotics.

Advanced Coatings and "Smart" Surfaces: The ability of this compound to modify surfaces can be extended to the development of functional coatings. For instance, it could be used to create surfaces that change their properties, such as adhesion or wettability, in response to environmental stimuli. Additionally, its potential as a corrosion inhibitor for metals is an area ripe for exploration, as amino alcohols have been shown to form protective layers on metal surfaces.

Industrial Formulations: The amphiphilic character of this compound makes it suitable for use as a specialty surfactant or emulsifier. A patent has indicated its potential use in the functionalization of block copolymers for demulsifying heavy crude oil, highlighting a practical application in the petroleum industry. google.com This suggests further opportunities in areas requiring the stabilization of emulsions or the modification of interfacial tension.

| Interdisciplinary Field | Potential Application of this compound | Underlying Property |

| Materials Science | Monomer for stimuli-responsive (pH-sensitive) polymers and hydrogels | pH-responsive amino group |

| Surface Science | Component of functional coatings with tunable properties | Bifunctionality and amphiphilicity |

| Industrial Chemistry | Demulsifier in crude oil processing; specialty surfactant | Amphiphilic nature |

| Catalysis | Precursor for chiral ligands in asymmetric synthesis | Bifunctional scaffold for modification |

Challenges and Opportunities in this compound Research

The exploration of this compound's full potential is not without its challenges. However, these challenges also present significant opportunities for innovation in chemical synthesis and material design.

Synthetic Challenges and Opportunities: A primary challenge lies in the selective reaction of one functional group while leaving the other intact. The hydroxyl and secondary amine groups have different, but potentially competing, reactivities. Developing robust synthetic protocols with orthogonal protection strategies is crucial for incorporating this monomer into complex molecular architectures. Success in this area would provide a powerful tool for creating precisely defined functional materials.

Another challenge is controlling the polymerization of bifunctional monomers like this compound. Uncontrolled side reactions can lead to cross-linking or polymers with undesirable properties. The opportunity here lies in the development of novel polymerization techniques that can effectively handle such monomers, leading to new classes of functional polymers with well-defined structures and properties.

Characterization and Modeling: A thorough understanding of how this compound behaves at interfaces and in self-assembled structures is needed. This requires sophisticated characterization techniques and computational modeling to predict and explain its behavior at the molecular level. Such studies would accelerate the rational design of new materials based on this compound.

Exploring Biological Interactions: While some general biological activity has been suggested for amino alcohols, the specific interactions of this compound with biological systems are largely unknown. Research into its biocompatibility and potential bioactivities could open doors to applications in biomaterials and medicinal chemistry, provided that thorough toxicological assessments are conducted.

| Research Area | Challenge | Opportunity |

| Organic Synthesis | Selective functionalization of the amino vs. hydroxyl group. | Development of novel orthogonal protection strategies for bifunctional building blocks. |

| Polymer Chemistry | Controlling polymerization to avoid cross-linking and side reactions. | Creation of new functional polymers with unique architectures and properties. |

| Physical Chemistry | Understanding self-assembly and interfacial behavior. | Rational design of "smart" materials through advanced characterization and computational modeling. |

| Biomaterials Science | Limited data on biocompatibility and biological activity. | Discovery of new applications in biomedical devices and drug delivery systems. |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-(Butylamino)butan-1-ol for experimental design?

- Answer: Key properties include a molecular weight of 145.25 g/mol (C₈H₁₉NO), boiling point of 245°C (estimated), density of 0.911 g/cm³ at 25°C, and a dynamic viscosity of 7.89 mPa·s. It is a colorless to pale yellow liquid with a faint amine odor and is soluble in polar solvents like water and ethanol. These properties inform solvent selection, reaction conditions, and handling protocols (e.g., avoiding open flames due to a flashpoint of 114°C) .

Q. What laboratory handling and storage protocols are recommended for this compound?

- Answer:

- Handling: Use in a well-ventilated area with local exhaust ventilation. Wear nitrile gloves, safety goggles, and protective clothing to avoid skin/eye contact. Avoid vapor generation; if aerosols form, use respiratory protection (e.g., vapor respirator) .

- Storage: Keep in a tightly sealed container in a cool, dark place away from oxidizing agents. Monitor for degradation over time, as prolonged storage may increase hazards .

Q. How can researchers synthesize this compound and confirm its purity?

- Answer: While direct synthesis methods are not detailed in the evidence, a plausible route involves nucleophilic substitution between butylamine and a 4-halo-1-butanol derivative (e.g., 4-chloro-1-butanol, CAS 928-51-8 ). Post-synthesis, purify via vacuum distillation or column chromatography. Confirm purity using gas chromatography (GC, >99.0% purity) and structural characterization via NMR (¹H/¹³C) and IR spectroscopy to verify amine (-NH) and hydroxyl (-OH) functional groups .

Advanced Research Questions

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Answer: High-resolution GC-MS or HPLC with UV/fluorescence detection can identify impurities such as unreacted precursors (e.g., butylamine) or degradation products. Mass spectrometry fragmentation patterns and retention time comparisons against standards are critical for quantification. For polar impurities, hydrophilic interaction liquid chromatography (HILIC) may enhance separation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Answer: Conduct accelerated stability studies:

- Thermal Stability: Heat samples to 40–60°C and monitor decomposition via TGA or FTIR for carbonyl formation (indicative of oxidation).

- pH Stability: Test solubility and degradation in acidic/basic buffers (pH 2–12) using LC-MS to detect hydrolysis products.

- Light Sensitivity: Expose to UV-Vis light and analyze for color changes or new peaks in UV spectra.

Storage recommendations (cool, dark, inert atmosphere) should be validated through these tests .

Q. What are the implications of limited toxicological data for in vivo studies involving this compound?

- Answer: The absence of acute toxicity or carcinogenicity data (as noted in TCI’s SDS ) necessitates precautionary measures:

- In Vitro Screening: Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) to estimate safe exposure levels.

- In Vivo Protocols: Start with low-dose pilot studies in model organisms, monitoring for respiratory distress or skin irritation. Implement institutional animal care committee (IACUC) reviews and adhere to OECD guidelines for chemical safety testing .

Q. How might the amine and alcohol functional groups of this compound enable applications in chemical ecology or materials science?

- Answer: The bifunctional structure allows for:

- Pheromone Analog Synthesis: Structural similarities to 4-(n-heptyloxy)butan-1-ol (a beetle pheromone ) suggest potential in designing insect attractants/repellents.

- Polymer Modification: The -NH and -OH groups can serve as crosslinking sites in epoxy resins or polyurethane foams.

- Coordination Chemistry: Explore metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu²⁺) for catalytic applications.

Methodological focus: Use computational modeling (DFT) to predict reactivity and validate with experimental synthesis .

Data Contradiction and Safety Analysis

Q. How should researchers reconcile the "unclassified" hazard status of this compound with its recommended safety protocols?

- Answer: Despite the lack of GHS hazard classification, TCI’s SDS advises precautions due to potential irritancy (skin/eyes) and decomposition risks. Researchers should:

- Apply ALARA Principles: Minimize exposure even if acute toxicity is unconfirmed.

- Monitor Decomposition: Regularly check stored samples for discoloration or odor changes, which may indicate hazardous byproducts.

- Document Incidents: Report any adverse reactions to update safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.